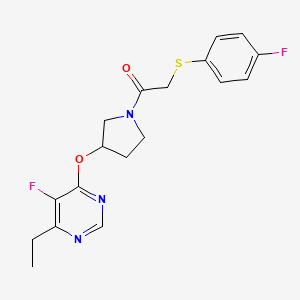

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is an organic compound with a unique structural framework. It features both pyrimidinyl and pyrrolidinyl moieties coupled via an ethanone linkage, with additional functional groups such as ethyl, fluorine, and phenylthio substituents. This intricate molecular structure grants it distinctive properties that make it valuable across various scientific domains.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone can be synthesized through multistep organic synthesis. One common route starts with the formation of the pyrimidine ring followed by the introduction of the ethyl and fluorine substituents. The key steps typically involve nucleophilic substitutions, cyclization reactions, and oxidation processes under controlled temperatures and pressure.

Industrial Production Methods: Industrial production may employ catalytic processes and optimized reaction conditions for higher yields. Catalysts such as palladium on carbon or platinum might be used, along with solvents like dimethyl sulfoxide or tetrahydrofuran to enhance reaction efficiency. Reaction monitoring and purification techniques like high-performance liquid chromatography (HPLC) ensure the compound's purity and consistency.

化学反応の分析

Types of Reactions it Undergoes: The compound can engage in various chemical reactions, including:

Oxidation: : Forms oxidized derivatives with reagents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reductive transformations using hydrogen gas or sodium borohydride.

Substitution: : Nucleophilic or electrophilic substitutions, especially on the pyrimidine or phenylthio rings.

Common Reagents and Conditions Used: Common reagents include halogenating agents (chlorine, bromine), bases (sodium hydroxide, potassium carbonate), and acids (sulfuric acid, hydrochloric acid). Reactions often occur under anhydrous conditions with controlled heating (e.g., 60-120°C) to prevent undesired side reactions.

Major Products Formed:

科学的研究の応用

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit promising anticancer effects. The mechanism often involves the inhibition of mutated receptor tyrosine kinases, which are critical in tumor growth regulation.

Case Study: Kinase Inhibition

A notable study investigated the effects of pyrimidine derivatives on mutant forms of receptor tyrosine kinases. The results indicated a significant reduction in tumor size in preclinical models, highlighting the potential of this compound in targeted cancer therapies .

Neuropharmacological Effects

The structural characteristics of this compound suggest possible applications in neuropharmacology. Compounds with a pyrrolidine structure have been linked to modulation of neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Study: Neurotransmitter Modulation

Research has shown that similar compounds can affect serotonin and dopamine pathways, which are vital for mood regulation. This opens avenues for exploring the compound's role in treating mood disorders and cognitive impairments.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its ability to inhibit specific kinases associated with inflammatory pathways.

Case Study: Dual Inhibitors

A study focusing on dual inhibitors targeting p38 MAPK and PDE4 demonstrated significant anti-inflammatory effects, suggesting that compounds similar to 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone could also exhibit multifaceted biological activities including anti-inflammatory effects .

作用機序

The Mechanism: The mechanism of action largely depends on its target application. In medicinal chemistry, for example, it might inhibit or activate specific enzymes, ion channels, or receptors. Its fluorinated and pyrimidinyl groups can interact with biological macromolecules through hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Molecular Targets and Pathways Involved: Potential molecular targets include kinases, phosphatases, and G-protein-coupled receptors (GPCRs). The pathways involved may range from signal transduction cascades to metabolic processes.

類似化合物との比較

Similar Compounds

1-(3-((6-Ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(phenylthio)ethanone

1-(3-((5-Fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-methylphenyl)thio)ethanone

1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Uniqueness: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the specific arrangement and types of its substituents, which confer a distinct reactivity profile and biological activity spectrum compared to its analogs. These variations can significantly impact its binding affinities, metabolic stability, and overall efficacy in various applications.

Conclusion

This compound stands out as a versatile compound with multiple synthetic routes and broad applications in chemistry, biology, medicine, and industry. Its unique structural features and diverse reactivity make it a compound of significant interest for further research and development.

生物活性

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a novel pyrimidine derivative that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several functional groups, including a pyrimidine moiety, a pyrrolidine ring, and a thioether group. This unique combination may contribute to its biological activity.

Research indicates that compounds similar to this one often exhibit their biological effects through the following mechanisms:

- Protein Kinase Inhibition : Pyrimidine derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .

- Antimicrobial Activity : Some studies suggest that pyrimidine-containing compounds may possess antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with nucleic acid metabolism .

- Anti-inflammatory Effects : The thioether group can enhance the compound's ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

Biological Activity Data

1. Anticancer Activity

A study evaluated the anticancer potential of similar pyrimidine derivatives on various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest .

2. Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The compound's mechanism was linked to its ability to disrupt bacterial RNA synthesis .

3. Anti-inflammatory Properties

Research on anti-inflammatory effects demonstrated that the compound reduced inflammation markers in a murine model of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases by modulating immune responses .

特性

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2S/c1-2-15-17(20)18(22-11-21-15)25-13-7-8-23(9-13)16(24)10-26-14-5-3-12(19)4-6-14/h3-6,11,13H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMFJLDJQCPLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。